

A Comparative Spectroscopic Guide to the Identification of N-Isopropylcyclohexylamine

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of spectroscopic techniques for the confirmation of **N-Isopropylcyclohexylamine** identity. It includes detailed experimental protocols and comparative data for alternative secondary amines, namely N-ethylcyclohexylamine and dicyclohexylamine, to aid in unambiguous identification.

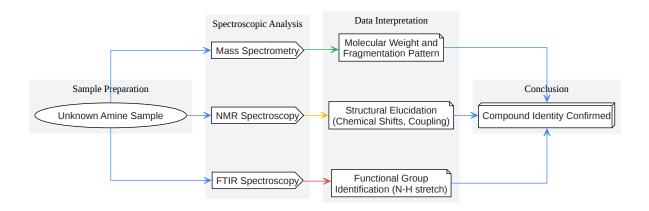
Introduction

N-Isopropylcyclohexylamine is a secondary amine of interest in various chemical and pharmaceutical contexts. Accurate and robust analytical methods are crucial for its identification and differentiation from structurally similar compounds. This guide outlines the application of Infrared (IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS) for this purpose.

Spectroscopic Analysis Workflow

The following diagram illustrates a typical workflow for the spectroscopic identification of an unknown amine sample.





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Caption: Workflow for Spectroscopic Compound Identification.

Comparative Spectroscopic Data

The following tables summarize the key spectroscopic features of **N-Isopropylcyclohexylamine** and two common alternatives.

Infrared (IR) Spectroscopy Data

Compound	N-H Stretch (cm ⁻¹)	C-N Stretch (cm ⁻¹)	N-H Wag (cm ⁻¹)
N- Isopropylcyclohexyla mine	~3300-3350 (single, weak-medium)	~1190, 1125	~730
N- Ethylcyclohexylamine	~3300-3350 (single, weak-medium)	~1190, 1120	~735
Dicyclohexylamine	~3280-3320 (single, weak-medium)	~1180, 1110	~720



Note: As secondary amines, all three compounds exhibit a single N-H stretching vibration. The exact position can be influenced by hydrogen bonding.[1]

¹H NMR Spectroscopy Data (Typical Chemical Shifts in

CDC₃)

CDCI31				
Compound	N-H (ppm)	-CH-N- (ppm)	Alkyl Protons on N (ppm)	Cyclohexyl Protons (ppm)
N- Isopropylcyclohe xylamine	~0.8-1.5 (broad s)	~2.7-2.9 (septet)	~1.0-1.1 (d, 6H)	~1.0-2.0 (m)
N- Ethylcyclohexyla mine	~0.8-1.5 (broad s)	~2.4-2.6 (m)	~1.1 (t, 3H), ~2.6 (q, 2H)	~1.0-2.0 (m)
Dicyclohexylamin e	~1.0 (broad s)	~2.5-2.6 (m, 2H)	N/A	~1.0-1.9 (m)[2]

Note: The N-H proton signal is often broad and may exchange with D₂O. The chemical shifts of protons on carbons adjacent to the nitrogen are deshielded.[3]

¹³C NMR Spectroscopy Data (Typical Chemical Shifts in

CDC₃)

Compound	-C-N- (Cyclohexyl)	Alkyl Carbons on N	Cyclohexyl Carbons
N- Isopropylcyclohexyla mine	~55-57	~48-50 (-CH-), ~23-25 (-CH ₃)	~25-35
N- Ethylcyclohexylamine	~56-58	~42-44 (-CH ₂ -), ~15- 17 (-CH ₃)	~25-35[4]
Dicyclohexylamine	~55-57	N/A	~25-35[5]



Note: The carbon atom bonded to the nitrogen is significantly deshielded compared to other cyclohexyl carbons.[6][7]

Mass Spectrometry Data (Electron Ionization)

Compound	Molecular Ion (M+, m/z)	Key Fragment Ions (m/z)
N-Isopropylcyclohexylamine	141	126 [M-CH ₃] ⁺ , 98 [M-С ₃ H ₇] ⁺ , 84, 56[8][9]
N-Ethylcyclohexylamine	127	112 [M-CH ₃] ⁺ , 98 [M-C ₂ H ₅] ⁺ , 84, 56[10][11]
Dicyclohexylamine	181	138, 98, 83, 56[12][13]

Note: The molecular ion peak for compounds with an odd number of nitrogen atoms will have an odd mass-to-charge ratio (Nitrogen Rule). Alpha-cleavage is a common fragmentation pathway for amines.[14]

Experimental Protocols Fourier-Transform Infrared (FTIR) Spectroscopy

Objective: To identify the presence of the N-H functional group and characterize the fingerprint region.

Methodology:

- Sample Preparation: For liquid samples like N-Isopropylcyclohexylamine, a thin film can
 be prepared by placing a drop of the neat liquid between two potassium bromide (KBr) or
 sodium chloride (NaCl) plates.[1] Alternatively, an Attenuated Total Reflectance (ATR)
 accessory can be used by placing a drop of the liquid directly onto the ATR crystal.
- Instrument Setup:
 - Perform a background scan to subtract the contribution of atmospheric water and carbon dioxide.
 - Set the spectral range to 4000-400 cm⁻¹.



- Select a resolution of 4 cm⁻¹.
- Co-add a sufficient number of scans (e.g., 16 or 32) to obtain a good signal-to-noise ratio.
- Data Acquisition: Acquire the spectrum of the sample.
- Data Analysis:
 - Identify the characteristic N-H stretching vibration for a secondary amine (a single, relatively weak and sharp band around 3300-3350 cm⁻¹).[15]
 - Analyze the C-H stretching region (aliphatic C-H stretches typically appear just below 3000 cm⁻¹).
 - Examine the fingerprint region (below 1500 cm⁻¹) for characteristic C-N stretching and N-H bending and wagging vibrations.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To elucidate the carbon-hydrogen framework of the molecule.

Methodology:

- Sample Preparation:
 - Dissolve 5-10 mg of the amine sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in an NMR tube.
 - Add a small amount of a reference standard, such as tetramethylsilane (TMS), if not already present in the solvent.
- Instrument Setup (¹H NMR):
 - Tune and shim the spectrometer to optimize the magnetic field homogeneity.
 - Set the spectral width to cover the expected range of proton chemical shifts (e.g., 0-12 ppm).
 - Use a standard pulse sequence.



- Data Acquisition (¹H NMR): Acquire the free induction decay (FID) and process it using Fourier transformation.
- Instrument Setup (¹³C NMR):
 - Switch the spectrometer to the ¹³C nucleus frequency.
 - Set a wider spectral width (e.g., 0-220 ppm).
 - Use a proton-decoupled pulse sequence to obtain singlets for each unique carbon.
- Data Acquisition (¹³C NMR): Acquire the FID, typically for a larger number of scans than for
 ¹H NMR due to the lower natural abundance of ¹³C.
- Data Analysis:
 - ¹H NMR:
 - Integrate the signals to determine the relative number of protons.
 - Analyze the chemical shifts to identify protons in different electronic environments (e.g., protons on carbons adjacent to the nitrogen will be downfield).
 - Analyze the splitting patterns (multiplicity) to determine the number of neighboring protons (n+1 rule).
 - 13C NMR:
 - Count the number of unique carbon signals.
 - Analyze the chemical shifts to identify carbons in different environments (e.g., the carbon bonded to nitrogen will be downfield).

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Methodology:



- Sample Introduction: Introduce a small amount of the liquid sample into the mass spectrometer, typically via direct infusion or through a gas chromatograph (GC-MS).
- Ionization: Utilize Electron Ionization (EI) to generate a molecular ion and fragment ions. A standard electron energy of 70 eV is typically used.
- Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).
- Detection: The abundance of each ion is measured by a detector.
- Data Analysis:
 - Identify the molecular ion peak (M+) to determine the molecular weight of the compound.
 For N-Isopropylcyclohexylamine, this will be at m/z 141.[8]
 - Analyze the fragmentation pattern. Look for characteristic losses and fragment ions. For amines, alpha-cleavage (cleavage of the C-C bond adjacent to the nitrogen) is a common and diagnostic fragmentation pathway.[14] For N-Isopropylcyclohexylamine, this would lead to the loss of a methyl group (m/z 126) or an isopropyl group (m/z 98).

By systematically applying these spectroscopic techniques and comparing the obtained data with the reference information provided in this guide, researchers can confidently confirm the identity of **N-Isopropylcyclohexylamine** and distinguish it from other structurally related amines.

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